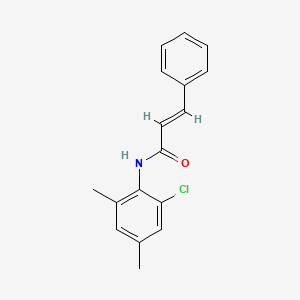
N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" is a chemical compound likely of interest due to its structural features, which suggest potential for varied chemical reactions and properties. This compound, due to the presence of both acrylamide and chloro-dimethylphenyl groups, may exhibit unique physical, chemical, and possibly biological activities.
Synthesis Analysis
The synthesis of complex organic molecules like "N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" involves multi-step organic reactions, including the formation of the acrylamide group and the introduction of chloro and methyl groups onto the benzene ring. While specific methods for synthesizing this exact compound were not found, related procedures involve nucleophilic substitution reactions for introducing chloro groups and Friedel-Crafts acylation for methyl groups (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of compounds like "N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" can be analyzed using spectroscopic methods, including NMR and IR spectroscopy, to determine the placement of functional groups and overall molecular conformation. High-resolution spectroscopy provides insights into the electronic environment of the molecule, influencing its reactivity and properties (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-10-13(2)17(15(18)11-12)19-16(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGEHUOGXQPKH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5661777.png)
![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![5-[(4-methylbenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661805.png)
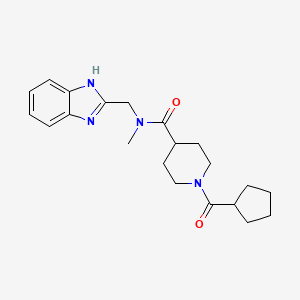
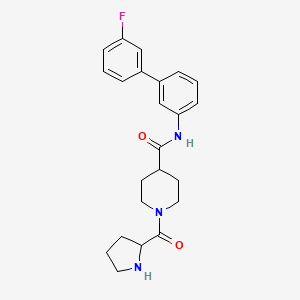

![N-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5661829.png)
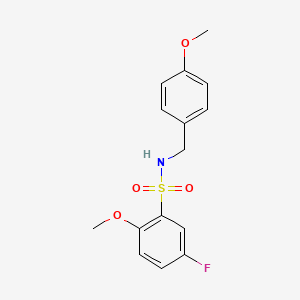
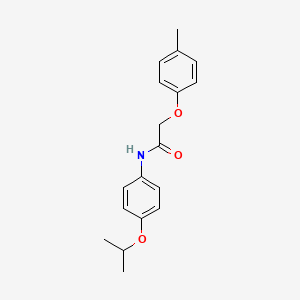
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidine](/img/structure/B5661854.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)
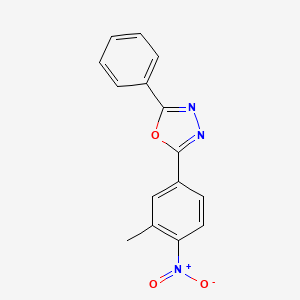
![2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)